molecular formula C9H9NS B13934208 Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- CAS No. 134982-97-1

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-

Cat. No.: B13934208
CAS No.: 134982-97-1
M. Wt: 163.24 g/mol
InChI Key: IQCDWMKOBOPLEN-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- (CAS: Not explicitly provided in evidence) is a partially hydrogenated benzothiophene derivative featuring a nitrile group at the 4-position. These compounds are synthesized via nucleophilic substitution, condensation, or cyclization reactions, often using 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a precursor . Applications span pharmaceuticals (e.g., kinase inhibitors and antimicrobial agents) and materials science (e.g., ligand-functionalized nanoparticles) .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCDWMKOBOPLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455332
Record name Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134982-97-1
Record name Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives typically involves the construction of the bicyclic thiophene ring system via cyclization reactions starting from cyclohexanone derivatives and cyano-containing reagents. A key approach includes the reaction of cyclohexanone or substituted cyclohexanones with alkyl cyanoacetates to form cyclohexylidene cyanoacetic acid esters, which then undergo sulfur-mediated cyclization to yield the tetrahydrobenzo[b]thiophene core (Scheme 1).

  • The cyclization is carried out by reacting the cyanoacetic acid ester intermediate with equimolar amounts of elemental sulfur at moderate temperatures (40–80°C), facilitating ring closure and sulfur incorporation into the thiophene ring.

  • Subsequent modifications on the thiophene ring, such as amino or carboxyl group transformations, are achieved via standard esterification or amide bond formation protocols, allowing for structural diversification.

Specific Synthetic Examples

Synthesis from 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

A well-documented route involves the reaction of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with various active carbonyl compounds such as ethyl chloroformate, chloroacetyl chloride, thiophene-2-carbonyl chloride, and 4-chlorobenzoyl chloride. This leads to a series of functionalized derivatives including carbamates, chloroacetamides, and amides under controlled reaction conditions (Scheme 2).

  • The amino group at position 2 is reactive toward acyl chlorides, enabling the formation of amide and carbamate linkages.

  • Further nucleophilic substitution reactions with secondary amines (e.g., morpholine, 1-(pyridin-2-yl)piperazine) on chloroacetamide derivatives yield novel morpholino and piprazino-substituted thiophene derivatives.

Cyclization and Pyrimidine Derivative Formation

The intermediate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo cyclization with reagents such as succinic anhydride and dimethylformamide dimethyl acetal (DMF-DMA) to produce thieno-pyrroldindione and dimethylformamidine derivatives, respectively.

  • Reaction with malononitrile, ethyl cyanoacetate, or ethyl acetoacetate leads to the formation of diaminodihydropyrimidine and oxodihydropyrimidine derivatives, expanding the heterocyclic framework.

  • Cyclization in the presence of piperidine catalyzes the formation of hexa-hydrobenzothieno[2,3-d]pyrimidine-2-thiol derivatives, demonstrating the versatility of this scaffold for heterocyclic synthesis.

Reaction Conditions and Optimization

Temperature and Solvent Effects

  • The sulfur-mediated cyclization step is optimized at 40–80°C to ensure efficient ring closure without decomposition.

  • Reactions involving acyl chlorides and amines are typically performed in aprotic solvents such as dichloromethane or chloroform, with temperature control to moderate the rate and selectivity.

Catalysis and Combinatorial Approaches

  • Piperidine acts as a base catalyst in cyclization reactions, facilitating elimination steps and ring formation.

  • Combinatorial chemistry techniques, including solid-phase synthesis, have been reported for rapid generation of benzo[b]thiophene derivatives, allowing for structural diversity and high-throughput screening.

Analytical Characterization and Data Tables

Spectroscopic Data

Compound IR (cm⁻¹) Key Absorptions ¹H NMR (δ ppm) Highlights Description
Carbamate derivative (3b) 3221 (NH), 2219 (CN), 1725 (CO) Triplet at 1.22, quartet at 4.21, singlet at 11.18 Confirms carbamate formation by disappearance of amino proton and appearance of new signals
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Signal at δ 7.01 ppm (primary amino) Starting material for further derivatization

Yield and Physical Properties

Step Reaction Yield (%) Physical State Melting Point (K)
Cyclization with sulfur Cyclohexylidene cyanoacetate + S Not specified Solid Not specified
Schiff base formation 2-chloro benzaldehyde + 2-amino derivative 82 Yellow solid 450 K

Research Discoveries and Applications

  • The synthetic methodologies outlined have been applied to generate libraries of benzo[b]thiophene derivatives with promising biological activities, including anticancer and antimicrobial properties.

  • Molecular docking and biological evaluation studies demonstrate that functionalized tetrahydrobenzo[b]thiophene derivatives can act as modulators of nuclear receptors and exhibit cytotoxicity against various cancer cell lines.

  • The ability to modify amino and carboxyl residues on the thiophene ring allows fine-tuning of pharmacokinetic and pharmacodynamic profiles, making these compounds valuable scaffolds in drug discovery.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Products Notes
Sulfur-mediated cyclization Cyclohexanone + alkyl cyanoacetate Elemental sulfur 40–80°C 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives Core ring formation step
Acylation of amino group 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Acyl chlorides (ethyl chloroformate, chloroacetyl chloride, etc.) Room temp to reflux Carbamates, amides, chloroacetamides Enables functional group diversification
Nucleophilic substitution Chloroacetamide derivatives + secondary amines Morpholine, piperazine Ambient conditions Morpholino and piprazino derivatives Expands chemical diversity
Cyclization to pyrimidines Amino-carbonitrile intermediate + malononitrile/ethyl cyanoacetate Piperidine catalyst Reflux in ethanol or dioxane Dihydropyrimidine derivatives Bioactive heterocyclic scaffolds

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit enzymes like PDK1 and LDHA, which are involved in cancer cell metabolism . The compound’s structure allows it to bind to these enzymes’ active sites, disrupting their normal function and leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:
  • Ring Saturation : All compounds share a partially saturated benzo[b]thiophene core, enhancing conformational stability for biological interactions .
  • Synthetic Flexibility : Substituents are introduced via reactions like Schiff base formation (), benzoylation (), or alkylation (), enabling diverse pharmacological profiles.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Spectral Data (Key Peaks) References
2-Amino-4-methyl-...-3-carbonitrile 280–282 IR: 2210 cm⁻¹ (C≡N); MS: [M+H]⁺ = 193.1
2-[(4-Chlorobenzylidene)amino]-...-3-carbonitrile 135–137 NMR: δ 7.8 (s, CH=N), 2.5–2.8 (m, tetrahydro)
Ethyl 3-(benzylthio)-4-oxo-...-1-carboxylate Not reported MS: [M+H]⁺ = 379.1; IR: 1720 cm⁻¹ (C=O)
Key Observations:
  • Nitrile Stretching : IR spectra consistently show C≡N peaks near 2200–2210 cm⁻¹ .
  • Mass Spectrometry : Molecular ions ([M+H]⁺) align with calculated values, confirming synthetic accuracy .

Biological Activity

Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of Benzo[b]thiophene Derivatives

The synthesis of benzo[b]thiophene derivatives often involves multi-step reactions starting from simpler precursors. For example, a study detailed the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and its derivatives through various coupling reactions and cyclization processes. These reactions typically yield compounds with significant biological activities, including antidepressant and sedative effects .

Biological Activities

1. Antidepressant and Sedative Effects

Research has demonstrated that certain derivatives of benzo[b]thiophene exhibit mild antidepressant and sedative activities. In a study evaluating several synthesized compounds, it was found that derivatives such as 4,5,6,7-tetrahydrobenzo[b]thiophene-2-(α-azo-β-amino-β-3,5-diaminopyrazol-4-yl)-3-carbonitrile showed varying degrees of sedative activity. Specifically, compound 7a exhibited the strongest sedative effect among the tested derivatives .

2. Anticancer Potential

Benzo[b]thiophene derivatives have also been investigated for their anticancer properties. A notable study highlighted the activity of certain compounds against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds demonstrated significant inhibitory effects on cell proliferation with IC50 values in the low micromolar range. For instance, one derivative exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells while showing much lower toxicity towards non-cancerous cells .

The mechanism by which benzo[b]thiophene derivatives exert their biological effects is still under investigation. However, preliminary findings suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival. For example, some studies indicate that certain derivatives may act as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Structure-Activity Relationship (SAR)

The biological activity of benzo[b]thiophene derivatives can be significantly influenced by their structural features. The presence of functional groups such as cyano or amino groups can enhance their pharmacological properties. A detailed SAR analysis has shown that modifications to the thiophene ring and substituents on the carbonitrile group can lead to improved potency and selectivity against specific biological targets .

Case Studies

Case Study 1: Antidepressant Activity
A series of benzo[b]thiophene derivatives were evaluated for their antidepressant potential using animal models. The results indicated that certain compounds significantly reduced depressive-like behavior in rodents compared to controls.

Case Study 2: Anticancer Efficacy
In vitro studies involving MDA-MB-231 cells revealed that treatment with benzo[b]thiophene derivatives led to apoptosis and reduced cell viability. The compounds were further tested in vivo using xenograft models to assess their efficacy in inhibiting tumor growth.

Summary Table of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
Compound 7aSedativeNot specified
Compound XAnticancer0.126
Compound YAntidepressantNot specified

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